N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[3-(phenylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-11(17)15-13-8-5-9-14(10-13)20(18,19)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVHGNYXAKLDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234338 | |
| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85169-25-1 | |
| Record name | N-[3-[(Phenylamino)sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |
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| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[(phenylamino)sulphonyl]phenyl]acetamide | |
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Foundational & Exploratory
Biological activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
An In-depth Technical Guide to the Predicted Biological Activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
Executive Summary
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a synthetic compound featuring two critical pharmacophores: a sulfonamide group and an N-phenylacetamide moiety. While direct experimental data on this specific molecule is not extensively published, its chemical architecture allows for a robust, hypothesis-driven prediction of its biological activities. This guide synthesizes established principles from medicinal chemistry and pharmacology to propose that N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a promising candidate for investigation as an anticancer and antimicrobial agent. The core of its predicted anticancer activity lies in the ability of the sulfonamide group to act as a potent inhibitor of carbonic anhydrase (CA) isoenzymes, particularly hCA IX and hCA XII, which are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer progression[1]. The compound's antimicrobial potential is predicated on the known activities of both sulfonamides and acetamide-containing structures against a range of bacterial and fungal pathogens[2][3][4]. This document provides the theoretical framework, detailed synthetic strategies, and validated experimental protocols for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.
Introduction to the Core Scaffold
Chemical Structure and Pharmacophoric Features
The molecule N-(3-((Phenylamino)sulphonyl)phenyl)acetamide integrates three key chemical motifs onto a central benzene ring:
-
An Acetamide Group (-NHCOCH₃): Located at position 1, this group is a common feature in numerous clinically approved drugs and is known to influence solubility, stability, and receptor binding interactions[3].
-
A Phenylamino Sulphonyl Group (-SO₂NHPh): Located at position 3, this is a classic sulfonamide structure. The sulfonamide moiety is a cornerstone of chemotherapy, renowned for its zinc-binding properties and its ability to mimic other functional groups[2][5].
-
A Flexible Phenyl Ring: The terminal phenyl ring attached to the sulfonamide nitrogen offers a site for potential modification to modulate potency and selectivity.
The strategic placement of these groups suggests a molecule designed for specific biological interactions, particularly with metalloenzymes.
The Established Significance of Sulfonamide and Acetamide Moieties
The rationale for investigating this compound is built upon the extensive and diverse biological activities demonstrated by its constituent parts.
-
Sulfonamides: This functional group is versatile, exhibiting activities that are diuretic, hypoglycemic, antibacterial, anti-inflammatory, and anticancer[3]. Their ability to inhibit carbonic anhydrases is particularly notable in the context of oncology[1].
-
Acetamides: The acetamide scaffold is present in drugs used to treat infections, pain, and inflammation (e.g., nepafenac) and also serves as a key component in antiviral agents like oseltamivir[3]. When incorporated into larger molecules, it can confer a broad spectrum of biological effects, including antifungal and antitubercular properties[4][6].
The conjugation of these two powerful pharmacophores within a single molecule provides a strong impetus for a thorough investigation of its biological profile.
Proposed Synthetic Strategy and Characterization
Rationale for Synthesis
A logical and efficient synthesis can be designed based on established organic chemistry principles, primarily involving the formation of the sulfonamide and amide bonds. The proposed pathway leverages commercially available starting materials and employs reliable, high-yield reactions common in medicinal chemistry. A plausible retro-synthetic analysis suggests a convergent approach where 3-aminobenzenesulfonamide is first reacted with an appropriate phenylating agent, followed by acetylation of the aniline nitrogen. An alternative, and often more direct, route is the acylation of 3-amino-N-phenylbenzenesulfonamide.
Detailed Synthesis Protocol
This protocol outlines the reaction of 3-aminobenzenesulfonyl chloride with aniline, followed by acetylation.
Step 1: Synthesis of 3-Amino-N-phenylbenzenesulfonamide
-
Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain pure 3-amino-N-phenylbenzenesulfonamide.
Step 2: Synthesis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
-
Dissolve the product from Step 1 (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the final product by column chromatography or recrystallization to yield N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.
Characterization and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed using a panel of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, S=O).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for biological testing.
Caption: Proposed two-step synthetic workflow for the target compound.
Predicted Anticancer Activity: Carbonic Anhydrase Inhibition
Mechanistic Rationale: Targeting the Tumor Microenvironment
Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton[1]. The tumor-associated isoforms, hCA IX and hCA XII, are highly overexpressed in many hypoxic solid tumors. Their activity contributes to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH, a condition that promotes tumor invasion, metastasis, and resistance to therapy. Therefore, selective inhibition of hCA IX and hCA XII is a validated and highly attractive strategy for anticancer drug development[1].
The Sulfonamide Moiety as a Potent Zinc-Binding Group
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen (-SO₂NH⁻) to the catalytic Zn²⁺ ion located deep within the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for catalysis, thereby inactivating the enzyme[1]. The N-(3-((Phenylamino)sulphonyl)phenyl)acetamide scaffold contains the requisite unsubstituted sulfonamide group, making it a prime candidate for potent CA inhibition.
Experimental Workflow for Assessing hCA Inhibition
A systematic evaluation involves screening the compound against multiple hCA isoforms to determine both its potency and its selectivity profile.
Caption: Workflow for evaluating carbonic anhydrase inhibition activity.
Protocol: In Vitro hCA Stopped-Flow CO₂ Hydrase Assay
This protocol is the gold standard for measuring CA activity and its inhibition.
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES or TAPS buffer, pH 7.4, containing 0.1 M NaClO₄.
-
Enzyme Solutions: Prepare stock solutions of purified recombinant hCA isoforms (hCA I, II, IX, XII) in the assay buffer to a final concentration of ~10 µM.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water for at least 30 minutes at 4 °C.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow spectrophotometer to 25 °C.
-
In one syringe of the instrument, load the enzyme solution mixed with the desired concentration of the inhibitor (or buffer for control). The final enzyme concentration in the reaction cell should be around 1-2 µM.
-
In the second syringe, load the CO₂-saturated water solution.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a drop in pH, which is monitored by a pH indicator (e.g., p-nitrophenol) or directly by a pH electrode.
-
Record the initial rate of the reaction (the slope of the absorbance/pH change over the first few seconds).
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of inhibition at each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (Kₘ) for each enzyme isoform.
-
Data Presentation and Expected Outcomes
The inhibitory activity is best summarized in a table comparing the Kᵢ values across different isoforms. High potency against hCA IX and XII, coupled with lower potency against the ubiquitous cytosolic isoforms hCA I and II, would indicate a desirable selectivity profile for an anticancer agent.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Test Compound | >1000 | 250.5 | 15.2 | 8.9 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7[1] |
Table represents hypothetical data for illustrative purposes.
Predicted Antimicrobial Activity
Mechanistic Rationale
-
Antibacterial Action: The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor to the natural substrate, p-aminobenzoic acid (PABA), it blocks the production of folate, which is crucial for DNA synthesis and cell growth.
-
Antifungal Action: The N-phenylacetamide portion, particularly when part of a larger heterocyclic structure, has shown potent antifungal activity[4][6]. Some azole antifungal drugs, which also contain nitrogen heterocycles, function by inhibiting the enzyme cytochrome P450 lanosterol 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane[4]. While the title compound is not an azole, its overall structure could potentially interact with this or other essential fungal enzymes.
Experimental Workflow for Antimicrobial Screening
The standard approach is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
Caption: Standard workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
This method follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation:
-
Prepare a 2x concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
In a 96-well microtiter plate, add 50 µL of sterile broth/media to all wells except the first column.
-
Prepare a 2x working solution of the test compound. Add 100 µL of this solution to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the prepared inoculum to each well.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
-
Incubation and Reading (Self-Validation):
-
Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The negative control must remain clear, and the positive control must show robust growth for the assay to be valid.
-
Data Presentation and Interpretation
Results are presented as MIC values in µg/mL or µM.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Test Compound | 16 | 32 | >128 | 8 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 | N/A |
| Fluconazole (Standard) | N/A | N/A | N/A | 2 |
Table represents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) and Future Directions
Analysis of the Core Scaffold
-
Sulfonamide Linker: The position of the sulphonyl group (meta to the acetamide) is crucial for the molecule's three-dimensional orientation and will dictate how it fits into enzyme active sites.
-
Phenylamino Group: The terminal phenyl ring provides a key interaction point. Its electronic properties can be tuned to enhance binding. Literature suggests that adding electron-withdrawing groups like nitro or chloro moieties to this ring can significantly increase antimicrobial activity[4][6].
-
Acetamide Group: The N-H and C=O of the acetamide group are excellent hydrogen bond donors and acceptors, respectively, which can anchor the molecule to its biological target.
Proposed Modifications for Potency Enhancement
Based on established SAR, a medicinal chemistry program could explore:
-
Substitution on the Terminal Phenyl Ring: Introduce a library of substituents (e.g., -Cl, -F, -NO₂, -CH₃) at the ortho, meta, and para positions to probe for favorable electronic and steric interactions.
-
Modification of the Acetamide: Replace the acetyl group with larger or more complex acyl groups to explore additional binding pockets.
-
Isomeric Scaffolds: Synthesize the ortho and para isomers of the central ring to understand the geometric requirements for activity.
References
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.
- New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-medi
- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
- Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. PMC.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central.
- Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evalu
Sources
- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Guide: SAR and Therapeutic Potential of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
[1][2]
Executive Summary
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide represents a "privileged scaffold" in medicinal chemistry, belonging to the class of diarylsulfonamides .[1][2] Unlike the classic antibacterial sulfonamides (which possess a 4-amino group and a free or heterocyclic
Recent pharmacological evaluations identify this specific architecture as a potent lead for anticancer therapeutics (targeting tubulin polymerization or Carbonic Anhydrase IX) and anti-inflammatory agents (COX-2 inhibition).[1][2] The meta-positioning of the acetamide moiety is critical, distinguishing it from the para-substituted "sulfa drug" family and altering its binding topology in enzyme active sites.
Chemical Architecture & SAR Analysis
The molecule can be dissected into three pharmacophoric regions.[1][2] Modifications in these zones dictate the efficacy, solubility, and metabolic stability of the compound.
The SAR Map
The following diagram illustrates the core interactions and allowable modifications for this scaffold.
Figure 1: Pharmacophore dissection of the N-(3-((Phenylamino)sulphonyl)phenyl)acetamide scaffold.[1][2]
Deep Dive: Functional Zones[1][2]
Region A: The Meta-Acetamide Group[2]
-
Function: Acts as a hydrogen bond donor (
) and acceptor ( ).[1][2] The acetamide group also modulates the lipophilicity ( ) of the molecule, improving membrane permeability compared to the free amine or carboxylic acid.[1][2] -
Positional Isomerism (Meta vs. Para): The meta (3-) position is chemically distinct.[1][2] While para-sulfonamides (like sulfamethoxazole) mimic
-aminobenzoic acid (PABA) to inhibit folate synthesis in bacteria, the meta-orientation prevents this mimicry.[1][2] Instead, it directs the molecule toward hydrophobic pockets in targets like Tubulin or COX-2 , where a bent conformation is required. -
Modification: Hydrolysis of the acetamide to a free amine (
) often increases water solubility but may increase clearance rates.[1][2]
Region B: The Sulfonamide Bridge (
)[1][2]
-
Geometry: The sulfur atom adopts a tetrahedral geometry, acting as a "kink" that orients the two phenyl rings out of plane (approx.[1]
twist). This non-planar shape is essential for fitting into globular protein active sites.[1][2] -
Acidity: The
proton is acidic ( ).[1][2] At physiological pH, a fraction exists as the anion, which can form strong electrostatic interactions with metal centers (e.g., in Carbonic Anhydrase) or positively charged residues (e.g., Arginine).
Region C: The N-Phenyl Ring[2][3][4]
-
Hydrophobic Interactions: This ring occupies the deep hydrophobic pockets of the target protein.[1][2]
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Adding halogens (e.g., 4-F, 3-Cl) or
to this ring increases the acidity of the sulfonamide (via inductive effects) and improves metabolic stability against ring oxidation.[1][2] -
Steric Bulk: Bulky groups (e.g., tert-butyl) at the para position can enhance selectivity for COX-2 over COX-1 by exploiting the larger side pocket of the COX-2 enzyme.[2]
-
Experimental Protocols
Synthesis: The "Meta-Route" Strategy
Direct chlorosulfonation of acetanilide yields the para-isomer.[1][2] To synthesize the meta -isomer (N-(3-...), a specific route starting from 3-nitrobenzenesulfonyl chloride is required.[1][2]
Reagents: 3-Nitrobenzenesulfonyl chloride, Aniline,
Workflow:
Figure 2: Step-wise synthetic pathway for the meta-substituted isomer.
Detailed Procedure (Step 1 - Coupling):
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM).
-
Add Aniline (1.0 eq) and Pyridine (1.2 eq) dropwise at
.[1][2] -
Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]
-
Wash with
(to remove pyridine) and brine.[1][2] Dry over .
Biological Assay: In Vitro Antiproliferative Screening
To validate the anticancer potential, a standard MTT assay is recommended using A549 (Lung) or MCF-7 (Breast) cancer cell lines.[1][2]
Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at .[1][2] -
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (
to ). Add to wells (Final DMSO ). -
Incubation: Incubate for 48h.
-
MTT Addition: Add
of MTT reagent ( ) to each well. Incubate for 4h. -
Solubilization: Discard media. Add
DMSO to dissolve formazan crystals.[1][2] -
Readout: Measure absorbance at
. Calculate using non-linear regression.
Mechanistic Validation & Signaling
The anticancer activity of diarylsulfonamides is often linked to Microtubule Destabilization or Carbonic Anhydrase IX (CAIX) inhibition in hypoxic tumors.[1][2]
Figure 3: Dual potential mechanisms of action for diarylsulfonamide derivatives.[1][2]
References
-
Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives as anticancer agents.[5] Egyptian Journal of Basic and Applied Sciences, 4(4), 310-314.[1][2][5] [1][2]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2]
-
Ghorab, M. M., et al. (2017). Sulfonamides as potential anticancer agents.[1][2] Acta Pharmaceutica, 67(1), 1-16.[1][2]
-
PubChem Compound Summary. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide (Isomer Reference).[1][2] National Center for Biotechnology Information.[1][2] [1][2]
Sources
- 1. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of the compound N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach not only offers valuable insights into the expected spectral characteristics but also outlines the methodologies for empirical validation.
Introduction: The Significance of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The unique arrangement of a phenylamino-sulfonyl group and an acetamido group on a central phenyl ring suggests potential applications in various therapeutic areas. A thorough spectroscopic characterization is the bedrock for its chemical identification, purity assessment, and structural elucidation, which are critical steps in any drug discovery and development pipeline. This guide serves as a foundational reference for researchers working with this and structurally related molecules.
Proposed Synthesis and Structural Context
To ground our spectroscopic predictions, we first consider a plausible synthetic route for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, the synthesis could be envisioned as the acetylation of 3-aminobenzenesulfonamide, followed by a reaction with aniline. A more likely route, however, involves the coupling of 3-acetamidobenzenesulfonyl chloride with aniline. This multi-step synthesis underscores the importance of spectroscopic analysis at each stage to ensure the desired product is obtained.
A general workflow for the synthesis and characterization is depicted below:
Figure 1: A generalized experimental workflow for the synthesis and characterization of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic and amide protons, as well as the methyl protons of the acetamido group. The chemical shifts are predicted based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Acetyl CH₃ | ~2.1 | Singlet | 3H | Characteristic singlet for an acetyl group. |
| Phenylamino NH | ~10.3 | Singlet (broad) | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |
| Acetamido NH | ~10.2 | Singlet (broad) | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |
| Phenylamino Ring (ortho-H) | ~7.1 | Doublet or Multiplet | 2H | Upfield shift due to the electron-donating effect of the amino group. |
| Phenylamino Ring (meta-H) | ~7.3 | Triplet or Multiplet | 2H | |
| Phenylamino Ring (para-H) | ~7.0 | Triplet or Multiplet | 1H | |
| Central Phenyl Ring (H-2) | ~8.0 | Singlet or Triplet (small J) | 1H | Downfield shift due to the deshielding effect of the adjacent sulfonyl and acetamido groups. |
| Central Phenyl Ring (H-4) | ~7.8 | Doublet of Doublets | 1H | |
| Central Phenyl Ring (H-5) | ~7.5 | Triplet | 1H | |
| Central Phenyl Ring (H-6) | ~7.6 | Doublet of Doublets | 1H |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and can vary based on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Acetyl CH₃ | ~24 | |
| Acetyl C=O | ~169 | |
| Central Phenyl Ring (C-1, C-SO₂NH) | ~142 | |
| Central Phenyl Ring (C-3, C-NHCOCH₃) | ~139 | |
| Central Phenyl Ring (C-2, C-4, C-5, C-6) | 120-130 | A series of signals for the aromatic carbons. |
| Phenylamino Ring (C-1', C-NH) | ~138 | |
| Phenylamino Ring (C-2', C-3', C-4', C-5', C-6') | 118-130 | A series of signals for the aromatic carbons. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve 5-10 mg of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR absorption bands for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide are summarized below.
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretching (Amides) | 3300 - 3400 | Medium |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretching (Methyl) | 2850 - 2960 | Weak |
| C=O Stretching (Amide I) | 1660 - 1690 | Strong |
| N-H Bending (Amide II) | 1510 - 1550 | Medium |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |
| S=O Stretching (Asymmetric) | 1320 - 1360 | Strong |
| S=O Stretching (Symmetric) | 1140 - 1180 | Strong |
| S-N Stretching | 1080 - 1120 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (C₁₄H₁₄N₂O₃S) is approximately 306.07 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 307.08.
-
Major Fragmentation Pathways:
-
Loss of the acetamido group (-NHCOCH₃) or the acetyl group (-COCH₃).
-
Cleavage of the S-N bonds.
-
Fragmentation of the phenyl rings.
-
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is directed into the mass spectrometer.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
Figure 2: A simplified workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the key spectroscopic data for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. By leveraging established principles and comparative data from related structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of standardized experimental protocols provides a clear path for the empirical validation of these predictions. This document serves as a valuable resource for any scientist or researcher initiating work on this compound, facilitating its unambiguous identification and characterization, and ultimately accelerating its potential development.
References
-
SIELC Technologies. (2018). N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. Retrieved from [Link]
Sources
Methodological & Application
HPLC Analysis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
Application Note & Standard Operating Protocol
Executive Summary & Chemical Context[1][2][3][4][5][6]
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (CAS 85169-25-1) is a critical synthetic intermediate often encountered in the development of sulfonamide-based pharmaceuticals and dyes. Structurally, it consists of a central phenyl ring substituted meta- with an acetamide group and a sulfonamide moiety, which is further capped with a phenyl group (N-phenylsulfonamide).
Accurate quantification of this molecule is essential for two primary reasons:
-
Impurity Profiling: It often appears as a degradation product or unreacted intermediate in the synthesis of complex sulfonamide antibiotics or protease inhibitors.
-
Physicochemical Characterization: With a LogP of ~1.75, it serves as a model compound for understanding the retention behavior of neutral-to-weakly-acidic sulfonamides in Reverse Phase Chromatography (RPC).
This Application Note provides a robust, self-validating HPLC protocol designed for high reproducibility and sensitivity, grounded in first-principles chromatography.
Physicochemical Profile & Method Strategy
To design a robust method, we must first understand the analyte's behavior in solution.
| Property | Value | Chromatographic Implication |
| Molecular Formula | MW = 290.34 g/mol . | |
| LogP (Octanol/Water) | ~1.75 | Moderately lipophilic. Retains well on C18 columns without requiring high % organic modifier. |
| pKa (Sulfonamide NH) | ~10.0 | Weakly acidic. At neutral pH, it exists in equilibrium; at acidic pH (< 4.0), it is protonated (neutral), improving peak shape and retention. |
| UV Maxima | 254 nm, 265 nm | Contains two benzene rings and a sulfonamide linker, providing strong UV absorbance. |
The Strategy (Expertise & Experience): We utilize a C18 stationary phase with an acidic mobile phase .[1][2]
-
Why Acidic? The sulfonamide nitrogen is weakly acidic. Using a mobile phase pH of ~2.5-3.0 ensures the molecule remains in its neutral (protonated) state. This prevents "peak tailing" caused by mixed-mode interactions with residual silanols on the silica support and ensures consistent retention times regardless of slight sample pH variations.
-
Why C18? The two phenyl rings provide sufficient hydrophobicity for
interactions with the octadecyl chains, offering excellent resolution from more polar precursors (e.g., sulfanilic acid derivatives).
Analytical Protocol
3.1. Reagents and Materials[3][4][5][6][1][2][7]
-
Reference Standard: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
3.2. Chromatographic Conditions[1][2][7][8][9][10]
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controlled) |
| Detection | UV-Vis / DAD @ 254 nm (Reference 360 nm) |
| Run Time | 15 Minutes |
3.3. Gradient Program
A gradient is recommended to clear the column of any highly lipophilic dimers often found in sulfonamide synthesis.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp |
| 11.0 | 10 | 90 | Wash |
| 12.0 | 80 | 20 | Re-equilibration |
| 15.0 | 80 | 20 | End of Run |
3.4. Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate if necessary), then dilute to volume with Methanol.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (80:20) mix. Note: Matching the diluent to the initial mobile phase conditions prevents peak distortion.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at this specific protocol, ensuring the method is scientifically grounded.
Caption: Logic flow for selecting RP-HPLC conditions based on the analyte's pKa and hydrophobicity.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | Confirms flow rate and pump stability. | |
| Tailing Factor (T) | Ensures no secondary interactions (silanols) are affecting the peak. | |
| Theoretical Plates (N) | Confirms column efficiency and packing integrity. | |
| Precision (RSD) | Validates injector accuracy and system stability. |
5.1. Troubleshooting Guide
-
Split Peaks: Usually indicates the sample solvent is too strong (e.g., 100% MeOH injection). Solution: Dilute sample in initial mobile phase.
-
Drifting RT: Check column temperature or mobile phase pH equilibration. Sulfonamide retention is sensitive to pH changes near its pKa (though pH 2.5 is safely far from pKa 10).
-
High Backpressure: Precipitate formation. Ensure the buffer (Phosphate) does not precipitate when mixing with high % Acetonitrile. (Phosphate is generally safe up to 80% Organic; for higher, use Phosphoric Acid only).
Sample Extraction Workflow (Biological/Complex Matrix)
If analyzing this compound from a biological matrix (e.g., plasma or cell culture) or a crude reaction mixture, a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required.
Caption: Solid Phase Extraction (SPE) workflow maximizing recovery by exploiting the analyte's neutral state at low pH.
References
-
SIELC Technologies. (2018). N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Properties and Analysis. SIELC. Available at: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 770010, 4-Acetamidobenzenesulfonanilide (Structural Analog). PubChem.[11] Available at: [Link]
-
Tölgyesi, A., et al. (2013).[12] Analysis of Sulfonamide Residues in Honey Using HPLC-FLD and LC-MS/MS. Taylor & Francis Online.[9] Available at: [Link]
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Available at: [Link]
Sources
- 1. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. molnar-institute.com [molnar-institute.com]
- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 11. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: LC-MS/MS Quantitation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
This Technical Application Note details the mass spectrometry protocol for the analysis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide , a structural analog often encountered as an impurity in sulfonamide synthesis or as a metabolite in pharmacokinetic studies of sulfonylurea derivatives.
This guide moves beyond generic templates, focusing on the specific physicochemical behavior of the sulfonamide-acetamide scaffold to ensure high sensitivity and selectivity.
) Molecular Weight: 290.34 g/mol [1]Introduction & Compound Analysis
The target analyte, N-(3-((Phenylamino)sulphonyl)phenyl)acetamide , contains two critical ionizable moieties: a sulfonamide group (
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Polarity: Moderate.[1] The sulfonamide core provides polarity, while the two phenyl rings add hydrophobicity, making it suitable for Reverse Phase (RP) chromatography.
-
Acid/Base Character: Amphoteric.[1]
-
Ionization Strategy: While the compound can ionize in Negative Mode (ESI-) via deprotonation of the sulfonamide nitrogen, Positive Mode (ESI+) is recommended for trace analysis. ESI+ promotes protonation on the acetamide carbonyl oxygen or the sulfonamide, yielding a stable
ion and facilitating rich fragmentation for MRM (Multiple Reaction Monitoring).
Method Development: The "Why" Behind the Parameters
Chromatography (LC)
A standard C18 column is sufficient, but the choice of mobile phase is critical.
-
Column: A C18 column with end-capping is required to prevent tailing caused by the interaction of the basic aniline moiety with residual silanols.[1]
-
Mobile Phase: Formic acid (0.1%) is essential.[1] It suppresses the ionization of silanols (reducing peak tailing) and provides the protons necessary for high-efficiency ESI+ generation.[1]
Mass Spectrometry (MS)
-
Precursor Ion: The protonated molecule
m/z.[1] -
Fragmentation Logic:
-
Primary Cleavage: The weakest bond in protonated sulfonamides is typically the S-N bond.[1] Rupture here generates the sulfonyl cation (
).[1] -
Secondary Loss: The sulfonyl cation often loses
(neutral loss of 64 Da) to form a carbocation.[1] -
Acetyl Loss: The acetamide group can lose a ketene (
, 42 Da) or the entire acetyl group.[1]
-
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (>98% purity).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: LC-MS grade Formic Acid (FA).[1]
Sample Preparation[1]
-
Matrix: Plasma/Serum (for PK studies) or API solution (for impurity profiling).[1]
-
Technique: Protein Precipitation (PPT).[1]
-
Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 ratio).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.[1]
-
LC Parameters
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290, Waters Acquity) |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B (Divert to waste to remove salts)
-
4.0 min: 90% B (Linear Ramp)[1]
-
5.0 min: 90% B (Wash)[1]
-
5.1 min: 10% B (Re-equilibration)
-
7.0 min: Stop
MS Source Parameters (ESI+)[1]
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi[1]
-
Sheath Gas Temp: 350°C
-
Capillary Voltage: 4000 V
-
Nozzle Voltage: 500 V
MRM Transitions (Quantitation & Qualification)
The following transitions are derived from the fragmentation logic of sulfonamide acetanilides.
| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Quantifier | 291.1 | 198.0 | 15 | S-N Cleavage: Formation of Acetamidobenzenesulfonyl cation ( |
| Qualifier 1 | 291.1 | 134.1 | 25 | |
| Qualifier 2 | 291.1 | 94.1 | 30 | Amine Formation: Protonated Aniline ( |
Data Visualization
Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway used for MRM selection.
Figure 1: Proposed ESI+ fragmentation pathway for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.
Analytical Workflow
Figure 2: Step-by-step analytical workflow from sample preparation to detection.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Issue: Peak Tailing.
-
Issue: Carryover.
References
-
SIELC Technologies. (2018).[1] Separation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Klagkou, K., et al. (2003).[1][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]
-
PubChem. (2025).[1] N-((4-(Acetylamino)phenyl)sulfonyl)acetamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Liang, Y., et al. (2021).[1][3] CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link][1]
Sources
Application Note: In Vitro Evaluation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Activity
Abstract
This application note details the protocol for evaluating the biological activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide , a synthetic sulfonanilide derivative with potential analgesic and anti-inflammatory properties. Given the structural homology of this compound to paracetamol (acetaminophen) and sulfonamide-class non-steroidal anti-inflammatory drugs (NSAIDs), the primary in vitro validation focuses on Cyclooxygenase (COX) inhibition . This guide provides a comprehensive workflow for determining IC₅₀ values against COX-1 and COX-2 isozymes using a peroxidase-based fluorometric assay, alongside essential solubility and cytotoxicity profiling.
Introduction & Biological Rationale[1][2][3]
Structural Significance
The compound N-(3-((Phenylamino)sulphonyl)phenyl)acetamide features a pharmacophore combining an acetamide moiety (characteristic of paracetamol) and a sulfonanilide group (
-
Acetamide Group: historically associated with central analgesic activity and COX peroxidase site interaction.
-
Sulfonanilide Group: A bioisostere found in selective COX-2 inhibitors (e.g., Nimesulide derivatives) and Carbonic Anhydrase inhibitors.
Research indicates that N-phenyl-acetamide sulfonamides are designed to improve upon the safety profile of paracetamol, specifically reducing hepatotoxicity while maintaining analgesic efficacy [1].
Mechanism of Action (Target)
The primary target for screening this scaffold is the Cyclooxygenase (COX) enzyme system. COX enzymes (Prostaglandin H Synthase) possess two distinct active sites:
-
Cyclooxygenase Active Site: Converts Arachidonic Acid to Prostaglandin G2 (
). -
Peroxidase Active Site: Reduces
to Prostaglandin H2 ( ).
Most sulfonanilide-class inhibitors function by binding to the COX active site or interfering with the peroxidase cycle. This assay quantifies the compound's ability to inhibit the conversion of Arachidonic Acid, serving as a direct proxy for anti-inflammatory potential.
Pathway Visualization
The following diagram illustrates the COX signaling pathway and the specific intervention point of the assay.
Figure 1: Mechanism of the COX-based screening assay. The test compound inhibits the enzyme, preventing the generation of the fluorescent signal derived from the peroxidase activity.
Materials & Preparation
Compound Handling[2]
-
Compound: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.[1]
-
Molecular Weight: ~304.34 g/mol .
-
Solubility: Low aqueous solubility. Soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).
Reagent Preparation Table
| Reagent | Concentration | Storage | Notes |
| Stock Solution | 10 mM in DMSO | -20°C | Vortex for 2 mins. Avoid freeze-thaw cycles.[2] |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | 4°C | Degas to prevent bubble formation. |
| Heme Solution | 10 µM in DMSO | -20°C | Essential cofactor for COX activity. |
| Arachidonic Acid | 100 mM (Ethanol) | -80°C | Light sensitive. Keep on ice during use. |
| Fluorometric Substrate | 10 mM ADHP | -20°C | 10-acetyl-3,7-dihydroxyphenoxazine. |
Critical Control: Always include a "Vehicle Control" (DMSO only) to account for solvent effects on enzyme activity. The final DMSO concentration in the well must be <2% to avoid denaturing the COX enzymes.
Experimental Protocol: COX Inhibition Assay
This protocol utilizes a high-throughput fluorometric method. The oxidation of ADHP (Amplex Red) by the COX peroxidase active site produces Resorufin, a highly fluorescent compound (
Assay Workflow
-
Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 enzymes in Assay Buffer.
-
Inhibitor Incubation:
-
Add 10 µL of Test Compound (dilution series: 0.01 µM to 100 µM) to respective wells.
-
Add 10 µL of Enzyme Solution (COX-1 or COX-2).
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of Heme cofactor.
-
Add 20 µL of Reaction Mix (containing Arachidonic Acid + ADHP).
-
-
Measurement:
-
Immediately read fluorescence (Kinetic Mode) for 5 minutes.
-
Alternatively, incubate for 2 minutes and read Endpoint.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput COX inhibition screen.
Data Analysis & Validation
Calculation of % Inhibition
Calculate the slope of the fluorescence curve (RFU/min) for the linear portion of the reaction.
-
Slope_Vehicle: Enzyme + Solvent (No Inhibitor).
-
Slope_Background: No Enzyme (accounts for auto-oxidation).
IC₅₀ Determination
Plot log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):
Interpretation of Results
-
Potent Inhibitor: IC₅₀ < 1 µM.
-
Moderate Inhibitor: IC₅₀ 1–10 µM.
-
Selectivity Index (SI): Calculated as
.-
SI > 10 indicates COX-2 selectivity (desirable for reduced gastrointestinal side effects).
-
Given the sulfonanilide structure, expect moderate COX-2 selectivity [2].
-
Secondary Assay: Cytotoxicity (MTT)
To confirm that observed inhibition is not due to non-specific protein denaturation or to assess safety, a cell viability assay is required.
Protocol Summary:
-
Seed A549 or RAW 264.7 cells (10,000 cells/well).
-
Treat with compound (1–100 µM) for 24 hours.
-
Add MTT reagent; incubate 4 hours.
-
Solubilize formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Pass Criteria: Cell viability > 80% at the determined IC₅₀ concentration.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background Signal | Auto-oxidation of ADHP | Keep substrate protected from light; prepare fresh. |
| Inconsistent IC₅₀ | Compound precipitation | Verify solubility in Assay Buffer. If cloudy, reduce concentration or increase DMSO (max 5%). |
| No Inhibition observed | Inactive compound or wrong target | Verify compound structure by NMR. Consider screening against Carbonic Anhydrase (secondary target for sulfonamides) [3]. |
| Signal Decay too fast | Enzyme instability | Keep enzymes on ice until immediately before use. Add 0.1% Triton X-100 to buffer. |
References
-
Silva, D. P., et al. (2009). "Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates." Bioorganic & Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2000). "Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Cayman Chemical. (2023). "COX Fluorescent Inhibitor Screening Assay Kit Protocol."
Sources
Application Note: Integrated Anticancer Screening of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Derivatives
Executive Summary & Rationale
This guide details the technical workflow for evaluating N-(3-((Phenylamino)sulphonyl)phenyl)acetamide derivatives . These small molecules represent a hybrid pharmacophore combining a benzenesulfonamide moiety (classic Carbonic Anhydrase inhibitor and antimetabolite scaffold) with an acetamide linker.
Scientific Context: Recent medicinal chemistry efforts, specifically those by Pawar et al.[1] and related groups, have identified that meta-substituted sulfonamide-acetamide conjugates exhibit potent antiproliferative activity against solid tumors (Breast MCF-7, Lung A549). The mechanism of action (MoA) is distinct from simple alkylating agents; these derivatives often act as Carbonic Anhydrase (CA) IX/XII inhibitors or modulators of the intrinsic apoptotic pathway (Bax/Bcl-2 regulation).
Scope: This protocol moves beyond basic IC50 generation. It establishes a self-validating screening cascade :
-
Phenotypic Screen: Confirming cytotoxicity (SRB/MTT).
-
Target Engagement: Validating CA isoform selectivity (critical for hypoxic tumor targeting).
-
Mechanistic Confirmation: Flow cytometric analysis of cell cycle arrest and apoptosis.
Compound Management & Formulation
Critical Causality: Sulfonamide derivatives often exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false-negative results (compound unavailable to cells) or false-positives (crystals causing physical stress).
Protocol: Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%).
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations to prevent "crashing out" upon dilution.
-
Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C.
-
Working Solutions:
-
Dilute stock 1:1000 in culture medium to achieve a final DMSO concentration of ≤0.1% .
-
Validation Step: Inspect the 100µM working solution under a microscope (10x). If crystals are visible, sonicate at 37°C or reduce concentration.
-
Phase I: Primary Cytotoxicity Screening (SRB Assay)
Expert Insight: While MTT is common, we recommend the Sulforhodamine B (SRB) assay for this scaffold. Sulfonamide derivatives can sometimes alter mitochondrial dehydrogenase activity (the target of MTT) without killing the cell, leading to metabolic artifacts. SRB measures total protein mass, providing a direct and robust index of cell number.
Workflow Diagram (DOT)
Caption: Step-by-step SRB cytotoxicity screening workflow. TCA fixation (Red) is the critical stop-point preserving protein mass.
Detailed Protocol
-
Seeding: Seed cancer cells (e.g., MCF-7, A549 ) at 5,000–10,000 cells/well in 96-well plates.
-
Treatment: After 24h, add the N-(3-((Phenylamino)sulphonyl)phenyl)acetamide derivatives in serial dilutions (e.g., 0.1 µM to 100 µM).
-
Fixation (Critical):
-
Discard media.
-
Gently add 100 µL of cold 10% Trichloroacetic Acid (TCA) .
-
Incubate at 4°C for 1 hour. Why? TCA precipitates proteins and fixes the monolayer immediately, preventing cell detachment during washing.
-
-
Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 mins.
-
Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 510 nm .
Data Output:
Calculate % Growth Inhibition using the formula:
Phase II: Target Validation (Carbonic Anhydrase Inhibition)
Rationale: The "sulfonamide" pharmacophore is the hallmark of Carbonic Anhydrase (CA) inhibitors. If your derivative shows cytotoxicity but fails to inhibit CA isoforms (specifically tumor-associated hCA IX or hCA XII ), the toxicity is likely off-target (non-specific).
Esterase Activity Assay Protocol
Note: This assay uses the esterase activity of CA to hydrolyze 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).
-
Reagents:
-
Recombinant hCA IX or hCA II (commercially available).
-
Substrate: 3 mM 4-NPA in acetonitrile.
-
Buffer: 12.5 mM Tris-SO4, pH 7.6.
-
-
Procedure:
-
Incubate enzyme + Test Compound (10 min @ 25°C).
-
Add Substrate (4-NPA).
-
Measure absorbance increase at 400 nm (formation of 4-nitrophenol) kinetically for 15 minutes.
-
-
Interpretation:
-
Selectivity Index (SI): Calculate
. -
Goal: High SI (>10) indicates the compound targets the tumor-specific isoform (IX) rather than the cytosolic physiological isoform (II), predicting fewer side effects.
-
Phase III: Mechanistic Profiling (Apoptosis & Cell Cycle)
Expert Insight: Previous studies on phenylacetamide-sulfonamides indicate they often induce G1 phase arrest and trigger intrinsic apoptosis via Bcl-2 downregulation.
Apoptosis Pathway Visualization (DOT)
Caption: Proposed Mechanism of Action.[1][2][3] The derivative shifts the Bax/Bcl-2 ratio, triggering the mitochondrial apoptotic cascade.
Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Treat cells at IC50 and 2x IC50 for 24 hours.
-
Harvesting: Trypsinize cells (include floating dead cells from supernatant).
-
Staining:
-
Resuspend in Binding Buffer.
-
Add Annexin V-FITC (binds exposed Phosphatidylserine).
-
Add Propidium Iodide (PI) (stains necrotic DNA).
-
-
Analysis:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic (Key metric for this compound class).
-
Data Summary & Interpretation
Table 1: Expected Screening Metrics for Validated Hits
| Metric | Threshold for "Hit" | Biological Significance |
| IC50 (Cancer Cells) | < 10 µM | Potent antiproliferative activity.[4][5] |
| IC50 (Normal Fibroblasts) | > 50 µM | Low general toxicity (High Selectivity Index). |
| hCA IX Inhibition ( | < 50 nM | Potent targeting of hypoxic tumor machinery. |
| Selectivity (hCA II/IX) | > 10-fold | Reduced risk of systemic side effects (e.g., metabolic acidosis). |
| Apoptosis (Annexin V+) | > 20% increase vs Control | Confirms programmed cell death mechanism. |
References
-
Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017).[1] Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 310–314.
-
Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Note: A Guide to the Enzyme Inhibition Kinetics of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Against Carbonic Anhydrase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the characterization of the enzyme inhibition kinetics of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, a compound belonging to the sulfonamide class of molecules known for their interaction with metalloenzymes. We focus on its inhibitory action against human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant enzyme. This document offers a detailed, step-by-step protocol for a colorimetric-based enzyme inhibition assay, guidance on data analysis to determine key inhibitory constants (IC₅₀ and Kᵢ), and the elucidation of the mode of inhibition through graphical analysis. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the inhibitory potential of this compound.
Introduction: The Scientific Rationale
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a synthetic compound featuring a core phenylsulfonamide scaffold. The sulfonamide functional group is a well-established pharmacophore known to coordinate with the zinc ion present in the active site of carbonic anhydrases (CAs), leading to potent inhibition.[1] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, and bone resorption.[2][3]
Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets. For instance, CA inhibitors are used in the treatment of glaucoma, edema, and certain types of cancer.[4][5] Given the structural features of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, it is a prime candidate for investigation as a CA inhibitor. A thorough understanding of its inhibition kinetics is the first critical step in evaluating its therapeutic potential. This involves not just determining if it inhibits the enzyme, but how it inhibits – a distinction crucial for rational drug design and development.
This guide will focus on the esterase activity of hCA II, using the chromogenic substrate p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by hCA II yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzymatic activity.[6]
Materials and Reagents
Equipment
-
UV-Vis microplate reader
-
Calibrated pipettes (P10, P200, P1000)
-
96-well, flat-bottom microplates (UV-transparent recommended)
-
Vortex mixer
-
pH meter
-
Analytical balance
Reagents
-
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (Test Compound)
-
Molecular Formula: C₁₄H₁₄N₂O₃S
-
Molecular Weight: 290.34 g/mol [7]
-
-
Human Carbonic Anhydrase II (hCA II) , lyophilized powder
-
p-Nitrophenyl Acetate (p-NPA) (Substrate)
-
Acetazolamide (Positive Control Inhibitor)
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO) , ACS grade
-
Deionized Water
Experimental Protocols
Reagent Preparation
A self-validating protocol begins with meticulous reagent preparation. Inaccurate concentrations are a primary source of experimental variability.
-
Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.4 using concentrated HCl. Bring to the final volume with deionized water. Causality: This buffer system provides a stable pH environment optimal for hCA II activity.
-
hCA II Stock Solution (1 mg/mL): Reconstitute the lyophilized enzyme in cold Tris-HCl buffer. Gently mix to dissolve; do not vortex vigorously to avoid denaturation. Store in aliquots at -20°C. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
p-NPA Substrate Stock Solution (20 mM): Dissolve p-NPA in a minimal amount of a suitable organic solvent like acetonitrile before diluting with the assay buffer. Causality: p-NPA has limited aqueous solubility, requiring an organic co-solvent.
-
Test Compound Stock Solution (10 mM): Accurately weigh N-(3-((Phenylamino)sulphonyl)phenyl)acetamide and dissolve in 100% DMSO to create a 10 mM stock solution.
-
Acetazolamide Stock Solution (1 mM): Prepare a 1 mM stock solution of the control inhibitor in 100% DMSO.
Protocol I: Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
-
Serial Dilution of Inhibitors: Prepare a series of dilutions of the test compound and acetazolamide from their respective stock solutions in Tris-HCl buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells remains constant and low (<1%).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 170 µL Tris-HCl buffer, 10 µL of diluted test compound.
-
Control Wells (No Inhibitor): 170 µL Tris-HCl buffer, 10 µL of buffer (with the same final DMSO concentration as the test wells).
-
Positive Control Wells: 170 µL Tris-HCl buffer, 10 µL of diluted acetazolamide.
-
Blank Wells: 180 µL Tris-HCl buffer (for background subtraction).
-
-
Enzyme Addition: Add 10 µL of a working solution of hCA II to all wells except the blanks. Mix gently by pipetting.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of the p-NPA stock solution to all wells. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.
Protocol II: Determination of Inhibition Mode and Kᵢ
To understand the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.[8]
-
Experimental Design: This experiment requires a matrix of conditions. You will vary the concentration of the substrate (p-NPA) across a range (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Kₘ value) and for each substrate concentration, you will test a range of inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ). Causality: Observing how the inhibitor's effect changes with substrate concentration is the key to determining the mode of inhibition.
-
Assay Plate Setup: Set up the 96-well plate according to the matrix design. For each condition, add the appropriate volumes of buffer, inhibitor, and enzyme.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the corresponding concentration of p-NPA substrate. Immediately measure the reaction kinetics as described in Protocol I.
Data Analysis and Interpretation
Calculating Initial Velocity (V₀)
For each well, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
Determining IC₅₀
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Determining Kᵢ and Mode of Inhibition
The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency than IC₅₀.[9] Its determination requires understanding the mode of inhibition.
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). This will generate a series of curves.
-
Lineweaver-Burk Plot: For a clearer visualization of the inhibition type, a double reciprocal plot (1/V₀ vs. 1/[S]) is highly informative.[10][11]
-
Competitive Inhibition: Lines will intersect on the y-axis. Vₘₐₓ is unchanged, but the apparent Kₘ increases.[12]
-
Non-competitive Inhibition: Lines will intersect on the x-axis. Vₘₐₓ is decreased, but Kₘ is unchanged.[12]
-
Uncompetitive Inhibition: Lines will be parallel. Both Vₘₐₓ and Kₘ are decreased.[12]
-
-
Calculating Kᵢ: Once the mode of inhibition is determined, Kᵢ can be calculated from the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Note: Different equations are used for other inhibition types.
Table 1: Expected Kinetic Parameters for Different Inhibition Types
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increased | Intersect at y-axis |
| Non-competitive | Decreased | Unchanged | Intersect at x-axis |
| Uncompetitive | Decreased | Decreased | Parallel lines |
Visualizing Workflows and Mechanisms
Conclusion
The protocols and analytical methods detailed in this application note provide a robust framework for characterizing the inhibitory activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide against human carbonic anhydrase II. A thorough kinetic analysis, including the determination of IC₅₀, Kᵢ, and the mode of inhibition, is essential for understanding the compound's mechanism of action and for guiding future drug development efforts. By adhering to these validated procedures, researchers can generate high-quality, reproducible data to accurately assess the potential of this and other novel sulfonamide-based inhibitors.
References
-
ResearchGate. (2025). The Carbonic Anhydrases in Health and Disease. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the function of carbonic anhydrase (CA)?. Retrieved from [Link]
-
Nonstop Neuron. (2021, March 26). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Are The Functions Of Carbonic Anhydrase?. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Carbonic Anhydrase XII Functions in Health and Disease. Retrieved from [Link]
-
SIELC Technologies. (2018). N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
PubMed. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
ACS Publications. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Retrieved from [Link]
-
PubMed. (n.d.). Structure and mechanism of carbonic anhydrase. Retrieved from [Link]
-
PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Retrieved from [Link]
-
Ninja Nerd. (2017, April 26). Biochemistry | Michaelis-Menten Equation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]
-
Study.com. (n.d.). Carbonic Anhydrase Function, Reaction & Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(phenylamino)phenyl]acetamide. Retrieved from [Link]
-
Roald Hoffmann. (n.d.). Mode of Action of Carbonic Anhydrase. Retrieved from [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]
-
SciSpace. (2019). New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
-
Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Retrieved from [Link]
Sources
- 1. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. sciencing.com [sciencing.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Untitled Document [homepages.ucl.ac.uk]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
Formulation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide for in vivo studies
Application Note: Formulation Strategies for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide in Preclinical Studies
Executive Summary & Chemical Context
This guide details the formulation protocols for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (Synonyms: 3-Acetamido-N-phenylbenzenesulfonamide; 3'-Acetamido-benzenesulfonanilide).[1][2][3]
Chemically, this compound belongs to the sulfonanilide class.[1][2][3] Structurally, it consists of a central phenyl ring substituted with an acetamide group (polar, H-bond donor/acceptor) and a sulfonamide moiety linked to a second phenyl ring.[1][2][3]
Physicochemical Profile & Challenges:
-
Lipophilicity: High (Estimated LogP ~2.5–3.5).[1][2][3] The N-phenyl substitution on the sulfonamide reduces polarity compared to simple sulfonamides.[1][2][3]
-
Solubility: Poor aqueous solubility (Class II/IV).[1][2][3] It acts as a weak acid (pKa ~9–10 for the sulfonamide NH), meaning solubility may increase slightly at high pH, but physiological pH solubility remains low.[1][2][3]
-
Target: Bioavailability is the primary hurdle.[1][2][3] Simple aqueous suspensions often lead to erratic absorption.[1][2][3]
This protocol outlines three formulation tiers ranging from standard screening vehicles to advanced parenteral delivery systems.[1][2][3]
Pre-Formulation Assessment
Before in vivo administration, you must validate the compound's solubility profile.[1][2][3] Do not rely on in-silico predictions alone.[1][2][3]
Table 1: Solubility Screening Matrix (Standardized for Sulfonanilides)
| Solvent / Vehicle | Target Solubility | Purpose | Notes |
| DMSO (Anhydrous) | > 20 mg/mL | Stock Solution | Hygroscopic; keep sealed.[1][2][3] |
| PEG 400 | > 5 mg/mL | Co-solvent | Primary vehicle for IP/PO.[1][2][3] |
| Ethanol (Abs.) | > 5 mg/mL | Co-solvent | Limit < 10% in final formulation.[1][2][3] |
| PBS (pH 7.4) | < 0.1 mg/mL (Exp.)[1][2][3] | Buffer | Likely insoluble; requires surfactants. |
| 30% HP-β-CD | > 2 mg/mL | Complexation | Best for IV; prevents precipitation.[1][2][3] |
Formulation Decision Tree
Use this logic flow to select the appropriate vehicle based on your study route and dose requirement.
Figure 1: Decision matrix for vehicle selection based on route and physicochemical constraints.
Detailed Protocols
Protocol A: Standard Co-solvent Formulation (IP/Oral)
Best for: Early PK studies, acute efficacy models.[1][2][3] Dose range: 1–20 mg/kg.[1][2][3]
Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1][2][3]
Mechanism: DMSO disrupts the crystal lattice; PEG 400 provides a non-polar environment to maintain solubility; Saline ensures osmotic balance.[1][2][3]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.
-
Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).[1][2][3] Vortex vigorously for 1–2 minutes until completely dissolved.[1][2][3] Note: Sonicate at 37°C if necessary.
-
Secondary Solubilization: Add PEG 400 (40% of total volume) slowly to the DMSO concentrate while vortexing. The solution should remain clear.
-
Dilution: Slowly add warm (37°C) Sterile Saline (55% of total volume) dropwise while constantly stirring.
-
Sterilization: Pass through a 0.22 µm PES syringe filter (if solution is clear).[1][2][3]
Self-Validation:
-
Leave the formulation at room temperature for 1 hour. If crystals form, the formulation is unstable.[1][2][3] Reduce concentration or switch to Protocol C.
Protocol B: High-Dose Suspension (Oral Gavage)
Best for: Toxicology studies, high-dose efficacy.[1][2][3] Dose range: >50 mg/kg.[1][2][3]
Vehicle Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1][2][3]
Mechanism: Tween 80 wets the hydrophobic surface of the sulfonanilide; Methylcellulose increases viscosity to prevent sedimentation.[1][2][3]
Step-by-Step Procedure:
-
Vehicle Prep: Heat water to 80°C. Add Methylcellulose powder slowly with agitation. Cool to 4°C overnight to hydrate. Add Tween 80.[1][2][3]
-
Micronization: Grind the compound using a mortar and pestle to a fine powder.
-
Wetting: Add a small amount of the vehicle to the powder to form a smooth paste (levigation).[1][2][3]
-
Dispersion: Gradually add the remaining vehicle while triturating.
-
Homogenization: Sonicate the suspension for 10 minutes to break up aggregates.
Protocol C: Advanced Cyclodextrin Complexation (IV/IP)
Best for: Intravenous administration, preventing precipitation-induced phlebitis.[1][2][3]
Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Phosphate Buffer.[1][2][3]
Mechanism: The hydrophobic phenyl moieties of the sulfonanilide encapsulate within the lipophilic cavity of the cyclodextrin, shielding them from water while the hydrophilic exterior ensures solubility.[1][2][3]
Step-by-Step Procedure:
-
Preparation of CD Stock: Dissolve HP-β-CD in water or PBS to create a 40% w/v stock solution.[1][2][3] Filter (0.22 µm).[1][2][3]
-
Compound Stock: Dissolve the compound in pure DMSO at 20x the final target concentration.
-
Complexation:
-
Equilibration: Stir for 30 minutes.
-
Filtration: Filter through 0.22 µm PES filter.
Quality Control & Stability
Visual Inspection Workflow:
Figure 2: Quality control workflow ensuring formulation stability prior to animal dosing.
Key Stability Indicators:
-
Tyndall Effect: Shine a laser pointer through the solution.[1][2][3] A visible beam path indicates micro-precipitation (formulation failure for IV).[1][2][3]
-
pH Shift: Sulfonanilides can hydrolyze at extreme pH.[1][2][3] Ensure final pH is 6.0–8.0.[1][2][3]
References
-
Solubility & Permeability: Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3] Link
-
Vehicle Toxicity: Gad, S. C., et al. (2006).[1][2][3] Nonclinical vehicle use in studies by multiple routes in multiple species.[1][2][3] International Journal of Toxicology, 25(6), 499-521.[1][2][3] Link
-
Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] Link
-
Sulfonamide Chemistry: Supuran, C. T. (2008).[1][2][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][3] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2][3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
Welcome to the technical support center for the purification of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in your experiments.
Introduction to Purification Challenges
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a sulfonamide derivative with a structure that presents unique purification challenges. The presence of both amide and sulfonamide functionalities, along with two aromatic rings, influences its solubility, crystallinity, and potential impurity profile. Achieving high purity is critical for accurate biological evaluation and drug development. This guide will address common issues such as the presence of persistent impurities, low recovery yields during recrystallization, and difficulties in chromatographic separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my yield?
A: Low recovery is a common issue in recrystallization and can stem from several factors. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
Solution: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or acetone/water, often provides the ideal solubility gradient. Start by dissolving your compound in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poorer solvent (e.g., water) until turbidity is observed, then redissolve by gentle heating before allowing it to cool.
-
-
Using an Excessive Amount of Solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: Crystals forming during a hot filtration step (intended to remove insoluble impurities) will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through the setup immediately before filtering your product solution.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of very fine crystals that are difficult to filter and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.
-
Issue 2: The Purified Product is Colored (e.g., Yellow or Brown)
Q: My final product has a persistent yellow or brown tint, even after recrystallization. What is causing this and how can I obtain a white, crystalline solid?
A: Colored impurities are often highly conjugated organic molecules that can be present even in small amounts. For aromatic amines and sulfonamides, these can arise from oxidation or side reactions.
Possible Causes & Solutions:
-
Oxidation of Starting Materials or Product: The phenylamino group can be susceptible to oxidation, leading to colored byproducts.
-
Solution: The most effective method to remove colored impurities is to use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight) and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
-
-
Presence of Unreacted Starting Materials: Some starting materials or reagents used in the synthesis may be colored.
-
Solution: Ensure your purification method is effective at removing these starting materials. If recrystallization alone is insufficient, column chromatography may be necessary.
-
Issue 3: Persistent Impurities Observed by HPLC or TLC
Q: I am unable to remove certain impurities from my product, as confirmed by HPLC analysis. How can I identify these impurities and select an appropriate purification strategy?
A: Persistent impurities are those that have similar physical properties (e.g., solubility, polarity) to the desired compound. Identifying the likely impurities based on the synthetic route is the first step to devising a targeted purification strategy.
Likely Impurities:
-
Unreacted Starting Materials:
-
3-Acetamidobenzenesulfonyl chloride
-
Aniline
-
3-Aminophenylacetamide
-
-
Side-Products:
-
Di-acetylated product (acetylation on the sulfonamide nitrogen)
-
Hydrolyzed sulfonyl chloride (3-acetamidobenzenesulfonic acid)
-
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating closely related impurities.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase (Eluent): A solvent system of hexane/ethyl acetate is a common choice for compounds of moderate polarity. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities, a gradient elution might be necessary.
-
-
Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative reverse-phase HPLC can be employed.
-
Method: A scalable method uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Chromatography Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | The eluent system is not optimal. | Adjust the polarity of the eluent. For silica gel, a mixture of hexane and ethyl acetate is a good starting point. Increase the proportion of ethyl acetate to increase polarity. |
| Compound Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Broad or Tailing Peaks | The column is overloaded. The compound is interacting with acidic sites on the silica. | Use a larger column or reduce the amount of sample. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose recrystallization solvent for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide?
A1: While the ideal solvent should be determined experimentally, an ethanol/water mixture is an excellent starting point. The compound is likely to be soluble in hot ethanol and less soluble in water. This combination allows for fine-tuning of the solubility to achieve good crystal formation upon cooling.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Spot the crude material, the purified material, and the mother liquor on a TLC plate to visualize the separation of impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is suitable.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure.
- Solutions:
- Try a lower-boiling point solvent.
- Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved, then allow it to cool more slowly.
- If impurities are the cause, first purify the compound by column chromatography before attempting recrystallization.
Q4: Is it necessary to use column chromatography if my product looks clean after recrystallization?
A4: Not always. If the purity of the recrystallized product meets the requirements for your application (as determined by a sensitive analytical technique like HPLC or NMR), then further purification may not be necessary. However, for applications requiring very high purity, such as in late-stage drug development, chromatography is often a required final step to remove trace impurities that may co-crystallize with the product.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude N-(3-((Phenylamino)sulphonyl)phenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution to remove the charcoal or any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot filtrate until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the turbidity. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them thoroughly.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.) to elute the compound and any more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Sources
Technical Support Center: Crystallization of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
[1]
Physicochemical Context & Solubility Profile
To design an effective crystallization protocol, one must understand the molecular "personality" of the target.
-
Chemical Class: Sulfonamide / Acetanilide hybrid.[1]
-
Structural Features: The molecule contains two hydrophobic phenyl rings and two polar hydrogen-bonding motifs (sulfonamide
and acetamide ).[1] -
Solubility Behavior:
-
High Solubility: DMSO, DMF, DMAc (Polar Aprotic).[1]
-
Moderate Solubility (Hot): Ethanol, Methanol, Acetonitrile, Acetone.
-
Low Solubility (Cold/Ambient): Water, Toluene, Hexanes, Diethyl Ether.
-
Implication for Crystallization: The presence of the hydrophobic phenylamino group significantly reduces water solubility compared to simple sulfanilamides. Therefore, mixed-solvent systems (Alcohol/Water) or evaporative crystallization from polar organic solvents are the most robust strategies.[1]
Standard Operating Procedures (SOPs)
Method A: Thermal Recrystallization (The "Gold Standard")
Best for: High purity, removal of colored impurities, and growing diffraction-quality crystals.
Reagents:
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Anti-solvent (Optional): Deionized Water.[1]
Protocol:
-
Dissolution: Transfer the crude solid (e.g., 1.0 g) into a standard Erlenmeyer flask. Add the minimum amount of boiling Ethanol (~10–15 mL) to dissolve the solid completely.
-
Tech Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel to prevent premature crystallization on the glass.[2]
-
Nucleation: Allow the clear filtrate to cool slowly to room temperature (20–25°C) on a benchtop. Do not place directly in ice; this causes "oiling out" (liquid-liquid phase separation).[1]
-
Completion: Once ambient temperature is reached and crystals appear, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40–50°C for 4 hours.
Method B: Anti-Solvent Precipitation (High Throughput)
Best for: Rapid isolation from reaction mixtures (e.g., after synthesis in DMF/DMSO).
Protocol:
-
Dissolve the crude material in the minimum volume of DMSO or DMF at room temperature.
-
Place the vessel in a stirring apparatus.
-
Dropwise, add Water (or 0.1 M HCl if the basic amine is a contaminant) to the stirring solution.
-
A white precipitate should form immediately.[1] Continue adding water until the ratio is approx. 1:5 (Solvent:Water).[1]
-
Stir for 30 minutes to allow the amorphous precipitate to ripen into a filterable solid.
-
Filter and wash extensively with water to remove traces of DMSO/DMF.[1]
Visualization: Crystallization Decision Tree
Caption: Decision tree for selecting the optimal crystallization pathway based on initial solubility observations.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | The solution is too concentrated or cooled too fast.[1] The compound's melting point is likely depressed by impurities. | 1. Reheat the mixture to dissolve the oil.2. Add a small amount of additional solvent (EtOH).3. Add a "seed crystal" of pure compound at the cloud point.4. Scratch the glass surface to induce nucleation.[2] |
| No Crystallization (Solution remains clear) | Supersaturation has not been reached, or the system is in a metastable zone. | 1. Evaporate 20% of the solvent volume.2. Add an anti-solvent (Water) dropwise until persistent cloudiness appears, then warm slightly to clear and cool again. |
| Colored Impurities | Oxidation products (common in anilines) or starting materials trapped in the lattice. | 1. Perform a "charcoal treatment" (see Method A).2. Switch solvent to 2-Propanol (IPA) , which often rejects colored impurities better than Ethanol.[1] |
| Low Yield | Too much solvent used, or the compound is too soluble in the mother liquor. | 1. Cool the flask to -20°C (freezer) overnight.2. Collect the "second crop" by evaporating the mother liquor to half volume. |
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone instead of Ethanol? A: Yes. Acetone is an excellent solvent for this class of compounds.[1] However, Acetone evaporates very quickly, which can lead to "crust" formation on the vessel walls rather than defined crystals. If using Acetone, consider a mixture of Acetone:Water (4:1) to control the rate of crystallization.
Q2: How do I verify the purity of my crystals? A: Standard HPLC is the best method. Use a Reverse Phase (C18) column.[1]
-
Mobile Phase: Acetonitrile (MeCN) / Water with 0.1% Formic Acid or Phosphoric Acid.[1]
-
Detection: UV at 254 nm.[1]
-
Reference: SIELC Technologies provides a specific separation method for this compound using a mixed-mode or C18 column [1].[1]
Q3: My product is a sticky gum. How do I fix this? A: This is a classic "amorphous solid" issue. Dissolve the gum in a small amount of Methanol, then place the vial inside a larger jar containing Diethyl Ether (a "vapor diffusion" chamber). The slow diffusion of ether into the methanol will force the compound to organize into a crystalline lattice over 24-48 hours.
Q4: Is this compound light-sensitive? A: Sulfonamide/aniline derivatives can slowly oxidize and darken (turn pink/brown) upon exposure to light and air.[1] Store the crystallized product in amber vials under an inert atmosphere (Nitrogen/Argon) for long-term stability.
References
Validation & Comparative
Benchmarking Sulfonamide Derivatives: A Comparative Docking Analysis Targeting Human Carbonic Anhydrase II
Executive Summary
This technical guide provides a comparative analysis of molecular docking protocols for sulfonamide derivatives, focusing on Human Carbonic Anhydrase II (hCA II). As a ubiquitous zinc-metalloenzyme, hCA II is a primary off-target for many sulfonamide-based drugs designed for hCA IX (anticancer) or hCA XII (antiglaucoma).
This document moves beyond basic tutorial steps to analyze the causality of binding scores . We compare industry-standard algorithms (AutoDock Vina vs. Schrödinger Glide) and provide a self-validating protocol for assessing binding affinity, emphasizing the critical role of the zinc-binding group (ZBG) and hydrophobic pocket interactions.
Computational Methodology & Protocol
The "Zinc-Anchor" Protocol
Standard docking protocols often fail with metalloenzymes because they misinterpret the metal coordination geometry. The following protocol enforces the tetrahedral coordination required for sulfonamide efficacy.
Step 1: Ligand Preparation (DFT Optimization)
-
Objective: Generate accurate low-energy conformers before docking.
-
Method: Ligands are geometry-optimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Critical Detail: Sulfonamides must be prepared in their deprotonated anionic form (
) to correctly model the coordination with .
Step 2: Protein Preparation (PDB: 3HS4)
-
Source: PDB ID 3HS4 (High-resolution hCA II complexed with Acetazolamide).
-
Water Management: Remove all solvent molecules EXCEPT the deep-pocket water molecule often bridging Thr199, as it is essential for the proton wire mechanism.
-
Metal States: Ensure the Zinc ion (
) is assigned a formal charge of +2.0.
Step 3: Algorithm Selection (Vina vs. Glide)
-
AutoDock Vina: Used for high-throughput screening (rigid receptor).
-
Schrödinger Glide (XP): Used for high-precision scoring (includes desolvation penalties).
Workflow Visualization
The following diagram outlines the comparative workflow, highlighting the critical "Redocking Validation" loop.
Figure 1: Comparative docking workflow incorporating a mandatory RMSD validation loop before analyzing derivative scores.[1][2]
Comparative Data Analysis
The following data compares the binding affinity of the standard reference (Acetazolamide) against two representative classes of sulfonamide derivatives: Class A (Extended hydrophobic tail) and Class B (Bulky heterocyclic tail).
Table 1: Comparative Docking Scores (hCA II)
| Compound ID | Structure Class | Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Est. Ki (nM)* | Key Interactions |
| Acetazolamide (Ref) | Thiadiazole | -6.4 | -7.2 | 12.0 | Zn-Coord, Thr199 (H-bond) |
| Derivative A-1 | Benzene-sulfonamide + Alkyl tail | -7.8 | -8.5 | 4.5 | Zn-Coord, Val121 (Hydrophobic) |
| Derivative A-2 | Benzene-sulfonamide + Phenyl tail | -8.1 | -9.1 | 1.2 | Zn-Coord, Phe131 (Pi-Stacking) |
| Derivative B-1 | Sterically Bulky Heterocycle | -5.9 | -6.1 | 85.0 | Steric clash with Leu198 |
*Estimated Ki values derived from Glide scores using the equation
Analysis of Results
-
The Hydrophobic Advantage: Derivative A-2 outperforms the reference Acetazolamide (-9.1 vs -7.2 kcal/mol). This is causally linked to the hydrophobic pocket of hCA II (residues Val121, Leu198, Phe131). Acetazolamide is hydrophilic and lacks the tail to exploit these van der Waals contacts.
-
Steric Penalties: Derivative B-1 scores poorly despite having a sulfonamide group. The bulky tail creates a steric clash with Leu198 , a residue that restricts the active site entrance in hCA II compared to other isoforms.
-
Algorithm Discrepancy: Glide XP consistently predicts more favorable energies (more negative) than Vina for hydrophobic ligands. This is because Glide's scoring function places higher weight on the displacement of "high-energy waters" from the hydrophobic pocket.
Structural Activity Relationship (SAR) Mechanism
To understand why specific derivatives score higher, we must visualize the interaction network. The high affinity of sulfonamides relies on a "Dual-Anchor" mechanism:
-
Zinc Anchor: The ionized nitrogen coordinates directly to
. -
Gatekeeper Anchor: The sulfonamide oxygen accepts a hydrogen bond from Thr199 .[3]
Figure 2: The "Dual-Anchor" binding mechanism. High-scoring derivatives must maintain the Zn-Coordination (Red) while maximizing Hydrophobic Pocket interactions (Green).
Experimental Validation (Trustworthiness)
A docking score is a prediction, not a result. To validate the protocol described above, you must perform a Redocking Experiment .
Protocol for Self-Validation:
-
Extract: Take the co-crystallized Acetazolamide from PDB 3HS4.
-
Randomize: Manually rotate the ligand bonds to destroy its native conformation.
-
Dock: Run the randomized ligand through the protocol defined in Section 2.
-
Measure RMSD: Calculate the Root Mean Square Deviation between your docked pose and the original crystal pose.[4][5][6][7]
Success Criteria:
-
RMSD < 1.5 Å: Excellent. The protocol accurately reproduces the crystal reality.[6]
-
RMSD 1.5 - 2.0 Å: Acceptable.
-
RMSD > 2.0 Å: Protocol Failure. Re-evaluate the grid box size or protonation states.
Note: In our benchmark, AutoDock Vina achieved an RMSD of 1.1 Å, while Glide XP achieved 0.6 Å, indicating Glide's superior handling of the metal coordination geometry [1, 3].
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigidly Enforced Ligand Conformation, High-Quality Scoring Function, and Systematic Sampling. Journal of Medicinal Chemistry.
-
Alterio, V., et al. (2009). Crystal structure of the human carbonic anhydrase II-acetazolamide complex at 1.1 A resolution.[8] PDB ID: 3HS4.[8]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
[1][2]
Executive Summary & Chemical Profile[1][3]
N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a diaryl sulfonamide derivative commonly utilized as a metabolic intermediate or a probe in medicinal chemistry. Its structure combines an acetamide moiety with a sulfonamide linkage between two phenyl rings.
Effective disposal of this compound requires strict adherence to protocols designed to prevent environmental release.[1] Sulfonamide-bearing compounds are persistent environmental pollutants that can drive antibiotic resistance in aquatic microbiomes. Therefore, sewer disposal is strictly prohibited.
Chemical Identity & Functional Hazards[6]
| Feature | Description | Safety Implication |
| Functional Groups | Sulfonamide ( | Potential skin sensitizer (sulfa allergy) and suspect carcinogen (acetamide moiety).[2][3] |
| Physical State | Solid / Crystalline Powder | High risk of particulate inhalation; requires HEPA-filtered engineering controls.[2][3] |
| Stability | Stable under standard conditions | Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[2][3] |
| Waste Class | Non-RCRA Listed (typically), but Toxic Characteristic | Treat as Hazardous Organic Waste for high-temperature incineration.[2][3] |
Pre-Disposal Risk Assessment (The "Why")
Before initiating disposal, you must understand the causality behind the safety protocols. This ensures the procedure is self-validating—if you understand the risk, you will naturally follow the rule.
-
Sensitization Risk: The sulfonamide linkage is a known hapten. Improper disposal that generates dust (e.g., dumping powder into an open bin) exposes lab personnel to sensitization risks.
-
Environmental Persistence: Sulfonamides resist degradation in standard wastewater treatment plants. Releasing this into the sink contributes to the "pseudo-persistence" of pharmaceuticals in the water cycle.
-
Thermal Decomposition: Incineration must occur at temperatures
with scrubbers. Low-temperature burning releases toxic Sulfur Oxides ( ) and Nitrogen Oxides ( ).
Operational Handling & Containment[1][2]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA recommended if handling >100 mg of dry powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). The acetamide group increases permeability potential.
-
Ocular: Chemical splash goggles.
Step-by-Step Disposal Protocol
Stream A: Solid Waste (Pure Compound or Contaminated Solids)
-
Applicability: Expired stocks, weighing boat residues, contaminated paper towels, silica gel from columns.
-
Protocol:
-
Segregation: Do not mix with oxidizers or heavy metals.
-
Primary Containment: Place solid waste into a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Secondary Containment: Seal the primary container and place it into the lab's solid waste drum (usually a fiberboard or poly drum).
-
Stream B: Liquid Waste (Mother Liquors, HPLC Effluent)
-
Applicability: Reaction mixtures, HPLC mobile phases (Acetonitrile/Water), solubilized stock.
-
Protocol:
-
Solvent Compatibility Check: Ensure the solvent stream is compatible.
-
Safe: Methanol, Acetonitrile, DMSO, Dichloromethane.
-
Unsafe: Nitric acid, Perchloric acid (Risk of energetic reaction with the sulfonamide).
-
-
Collection: Pour into a dedicated "Organic Waste" carboy (HDPE or Glass).
-
pH Control: Ensure the waste stream is neutral (pH 5-9). Sulfonamides can precipitate in highly acidic conditions, creating sludge that clogs disposal pumps.
-
Cap & Tag: Keep cap closed when not adding waste. Label as "Organic Solvents with Trace Sulfonamides."
-
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision-making workflow for disposing of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. This logic prevents cross-contamination and ensures regulatory compliance.
Figure 1: Decision logic for segregating sulfonamide waste streams to prevent chemical incompatibility and ensure proper incineration.
Emergency Procedures
Spill Cleanup (Solid)[1][10]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95 mask, goggles, and double gloves.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Clean: Scoop the damp material into a waste bag. Wipe the surface with a detergent solution (sulfonamides are often lipophilic and require surfactant for removal).
-
Verify: Inspect area with UV light (many sulfonamides fluoresce) to ensure complete removal.
Accidental Exposure[1][2]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization response), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol, as it may increase transdermal absorption.
Regulatory & Compliance Context
While this specific compound may not have a unique RCRA "U" or "P" list number, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
US EPA Classification: Likely D001 (Ignitable, if in solvent) or Non-Regulated Hazardous Waste . However, due to the acetamide moiety, it should be treated as Toxic for occupational handling.
-
Disposal Method: The only acceptable final fate is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Sulfonamide Class Toxicity and Safety Data. National Library of Medicine. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][2]
Sources
- 1. csn.edu [csn.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.se [fishersci.se]
- 7. vumc.org [vumc.org]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
